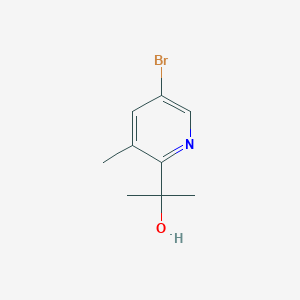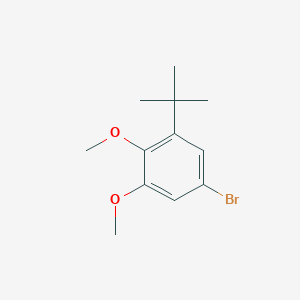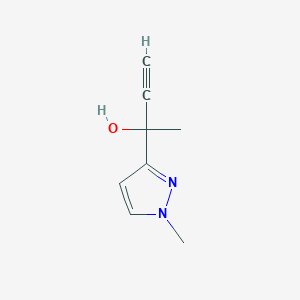
2-Butyne, 1,4-bis(2-propynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyne, 1,4-bis(2-propynyloxy)- is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of two propynyloxy groups attached to a butyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne, 1,4-bis(2-propynyloxy)- typically involves the reaction of 2-butyne-1,4-diol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The product is then purified through standard techniques such as distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-Butyne, 1,4-bis(2-propynyloxy)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Butyne, 1,4-bis(2-propynyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The propynyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
2-Butyne, 1,4-bis(2-propynyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkyne substrates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyne, 1,4-bis(2-propynyloxy)- involves its interaction with specific molecular targets. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
2-Butyne-1,4-diol: A related compound with hydroxyl groups instead of propynyloxy groups.
1,4-Bis(2-hydroxyethoxy)-2-butyne: Another similar compound with hydroxyethoxy groups.
Uniqueness
2-Butyne, 1,4-bis(2-propynyloxy)- is unique due to its propynyloxy groups, which provide distinct reactivity and potential for various applications compared to its analogs .
Properties
CAS No. |
83469-21-0 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1,4-bis(prop-2-ynoxy)but-2-yne |
InChI |
InChI=1S/C10H10O2/c1-3-7-11-9-5-6-10-12-8-4-2/h1-2H,7-10H2 |
InChI Key |
SDASYLROYWBPMO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC#CCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid](/img/structure/B13988933.png)
![Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester](/img/structure/B13988934.png)


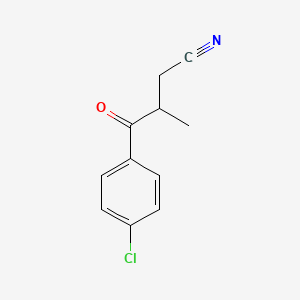
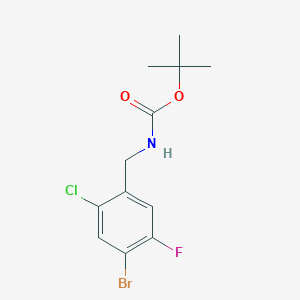
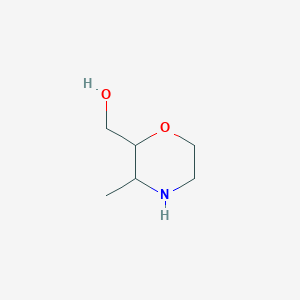
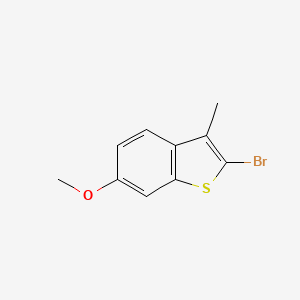
![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B13988980.png)
![Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13988985.png)
![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)
